molecular formula C23H28N6O2 B6497049 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014030-84-2

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6497049
CAS No.: 1014030-84-2
M. Wt: 420.5 g/mol
InChI Key: ONLAZNXVYXLDPT-UHFFFAOYSA-N
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Description

This purine-dione derivative features a pyrazole ring substituted with diethyl groups at positions 3 and 5, a 3-phenylpropyl chain at the purine N1 position, and methyl groups at purine positions 3 and 5. Its molecular weight and solubility parameters are inferred from structural analogs but require experimental validation.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-5-17-15-18(6-2)29(25-17)22-24-20-19(26(22)3)21(30)28(23(31)27(20)4)14-10-13-16-11-8-7-9-12-16/h7-9,11-12,15H,5-6,10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLAZNXVYXLDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine Skeleton Formation

The purine-2,6-dione core serves as the foundational structure. A common approach involves derivatizing xanthine analogs, such as theobromine (3,7-dimethylxanthine), which already contains methyl groups at the N-3 and N-7 positions . Theobromine is subjected to selective functionalization at the N-1 and C-8 positions to introduce the 3-phenylpropyl and pyrazole groups, respectively.

Key Reaction Conditions :

  • Starting Material : Theobromine (3,7-dimethylxanthine)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 60–80°C under inert atmosphere .

N-1 Alkylation with 3-Phenylpropyl Groups

Regioselective alkylation at the N-1 position is achieved using 3-phenylpropyl bromide or iodide. The reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate the purine nitrogen prior to alkylation .

Representative Procedure :

  • Dissolve theobromine (1 equiv.) in anhydrous DMF.

  • Add NaH (1.2 equiv.) at 0°C and stir for 30 minutes.

  • Introduce 3-phenylpropyl bromide (1.1 equiv.) dropwise.

  • Heat to 60°C for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) .

Yield : 65–75% .

Final Product Purification and Characterization

Crude product is purified via recrystallization or preparative HPLC. Structural validation employs:

  • ¹H/¹³C NMR : Key signals include the pyrazole protons (δ 6.2–6.4 ppm) and phenylpropyl aromatic protons (δ 7.2–7.4 ppm) .

  • HRMS : Calculated for C₂₃H₃₀N₆O₂ [M+H]⁺: 447.2451; Found: 447.2454 .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reference
Mitsunobu CouplingC-8 pyrazole introduction58–62≥98
SNAr DisplacementC-8 functionalization35–40≤90
Sequential AlkylationN-1 then C-8 modification50–55≥95

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N-3 or N-7 is mitigated by using bulky bases (e.g., NaH) and low temperatures .

  • Pyrazole Reactivity : Electron-deficient pyrazoles require activation via Mitsunobu conditions rather than SNAr .

  • Purification : Silica chromatography may degrade polar intermediates; recrystallization in ethanol/water is preferred .

Industrial-Scale Considerations

Patent WO2015107533A1 highlights the importance of in situ tartrate salt formation to enhance crystallinity and purity . For the target compound, analogous salt formation with (D)-tartaric acid could streamline large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a purine-dione core substituted with pyrazole and alkyl/aryl groups, enabling a structural and physicochemical comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Pyrazole/Purine) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS not provided) Pyrazole: 3,5-diethyl; Purine: 3,7-dimethyl, N1: 3-phenylpropyl Likely C21H27N7O2 ~409.5 (estimated) High lipophilicity due to phenylpropyl and diethyl groups; potential steric bulk
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 1014072-87-7) Pyrazole: 3,5-dimethyl; Purine: 3-methyl, N7: 2-methylallyl C15H18N6O2 314.34 Moderate lipophilicity; smaller substituents may enhance solubility
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 1014049-94-5) Pyrazole: 3,5-dimethyl; Purine: 3-methyl, N1: isobutyl, N7: 2-methoxyethyl C18H26N6O3 374.4 Ether and branched alkyl groups may improve metabolic stability
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione Pyrazole: 3,5-dimethyl; Purine: 3-methyl, N1: naphthylmethyl, N7: ethyl C25H25N6O2 ~453.5 (estimated) High aromaticity from naphthyl group; likely poor aqueous solubility

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 3-phenylpropyl and diethyl groups likely confer higher lipophilicity compared to analogs with smaller alkyl chains (e.g., isobutyl in or methylallyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Steric and Electronic Modifications :

  • Diethyl groups on the pyrazole (target) vs. dimethyl (others) introduce greater steric bulk and electron-donating effects, which could alter binding interactions in biological targets (e.g., enzymes or receptors).
  • The 2-methoxyethyl group in adds polarity and hydrogen-bonding capacity, possibly improving solubility compared to purely hydrophobic substituents.

Synthetic Accessibility :

  • Analogs like and are commercially available (albeit discontinued in some cases), suggesting established synthetic routes. The target compound’s synthesis would require introducing diethyl and phenylpropyl groups, which may involve multi-step alkylation or coupling reactions .

Research Findings and Limitations

  • Gaps in Data : Melting points, solubility, and biological activity data are largely absent for the target compound and its analogs, limiting a direct functional comparison.
  • Inference from Substituents : The target compound’s structural features suggest it may exhibit stronger hydrophobic interactions in binding pockets compared to dimethyl-substituted analogs. However, this requires experimental validation.
  • Commercial Availability : Many analogs (e.g., ) are discontinued, highlighting challenges in sourcing reference materials for comparative studies.

Biological Activity

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. Its structural uniqueness arises from the combination of a purine core with various substituents, particularly a diethylpyrazole moiety and a phenylpropyl side chain. These features suggest potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N6O2C_{20}H_{26}N_{6}O_{2}, with a molecular weight of approximately 394.46 g/mol. The presence of nitrogen-rich rings (purine and pyrazole) indicates its potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC20_{20}H26_{26}N6_{6}O2_{2}
Molecular Weight394.46 g/mol
Key Functional GroupsPyrazole, Purine

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Related purine derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The pyrazole ring is often associated with anti-inflammatory effects.
  • Antiviral Activity : Some purine analogs are explored for their efficacy against viral infections.

The biological activity of This compound may involve:

  • Inhibition of Enzymatic Pathways : Its structure suggests potential inhibition of enzymes involved in nucleotide metabolism.
  • Interaction with Receptors : The compound may interact with specific receptors or enzymes due to its structural similarity to known substrates or inhibitors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Studies : A study demonstrated that purine derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research on pyrazole derivatives indicated a significant reduction in inflammatory markers in animal models .
  • Viral Inhibition : Some purine analogs were found to exhibit antiviral properties by interfering with viral replication processes .

Comparative Analysis with Similar Compounds

The following table summarizes the activities of structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
8-(4-methylthiazol-2-yl)-3-methylpurineThiazole ring instead of pyrazoleAntitumor activity
8-(5-methylisoxazol-3-yl)-3-methylpurineIsoxazole ringAnti-inflammatory properties
8-(4-fluorophenyl)-3-methylpurineFluorophenyl groupAntiviral activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the purine core via cyclization of intermediates under reflux in ethanol (2–12 hours) .
  • Step 2 : Introduction of the pyrazole moiety using coupling reagents (e.g., 3,5-diethylpyrazole) under nitrogen atmosphere to prevent oxidation .
  • Key conditions : Solvent choice (ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios (1:1 for intermediates) are critical for yields >70% .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., pyrazole and phenylpropyl groups) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., C–C bonds averaging 1.48 Å) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase chromatography coupled with mass spectrometry .

Q. What initial biological screening approaches are recommended to evaluate its bioactivity?

  • Methodology :

  • Enzymatic assays : Test inhibition of kinases (e.g., DYRK1A) at 10–100 µM concentrations using fluorescence-based assays .
  • Cell-based studies : Measure cytotoxicity (IC50_{50}) in cancer cell lines (e.g., HepG2) via MTT assays .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining high purity?

  • Methodology :

  • Process control : Implement continuous flow chemistry to reduce reaction times and improve reproducibility .
  • Purification : Use automated flash chromatography with gradient elution (e.g., CH2_2Cl2_2/MeOH) to isolate high-purity batches (>98%) .
  • Quality control : Validate intermediates via in-line FTIR to monitor reaction progress .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine) across labs .
  • Dose-response curves : Test compound stability in assay buffers (pH 7.4) to rule out degradation artifacts .
  • Target validation : Confirm binding to intended targets (e.g., viral polymerases) via surface plasmon resonance (SPR) .

Q. What computational methods are suitable for modeling its interactions with biological targets?

  • Methodology :

  • Molecular docking : Use SMILES/InChI descriptors (e.g., InChIKey: WNGVOPCHHUUAQA) to predict binding modes in kinase active sites .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational dynamics .

Q. How can this compound be integrated into a research proposal focused on kinase inhibition?

  • Methodology :

  • Theoretical framework : Link to adenosine triphosphate (ATP)-competitive inhibition models, citing structural analogs (e.g., 3,5-diarylpyrazoles) .
  • Experimental design : Propose SAR studies by modifying substituents (e.g., ethyl to methyl groups) to enhance selectivity .

Q. What strategies are effective for developing structure-activity relationships (SAR) for analogs?

  • Methodology :

  • Analog synthesis : Replace the 3-phenylpropyl group with hydrophobic chains (e.g., hexyl) to study lipophilicity effects .
  • Biological profiling : Compare IC50_{50} values against kinase panels (e.g., CDK2, DYRK1A) to identify critical substituents .

Key Data for Methodological Implementation

Parameter Example Values Source
Optimal reflux time2–12 hours (ethanol, 80°C)
HPLC purity threshold>95% (C18 column, acetonitrile/water)
Kinase inhibition rangeIC50_{50}: 10–100 µM (DYRK1A)
MD simulation duration100 ns (AMBER force field)

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